1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide
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Overview
Description
1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiophene moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction.
Attachment of the Thiophene Moiety: The thiophene moiety can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and a boron reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the thiophene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The thiophene moiety makes it suitable for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene moieties, exhibit various pharmacological properties.
Indole Derivatives: Indole-based compounds, such as those used in antiviral and anticancer research, share some structural similarities.
Uniqueness
1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide is unique due to its combination of a pyrrolidine ring, a methoxyphenyl group, and a thiophene moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
Properties
Molecular Formula |
C19H21N3O4S |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-5-oxo-N-[2-(thiophene-2-carbonylamino)ethyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H21N3O4S/c1-26-15-6-3-2-5-14(15)22-12-13(11-17(22)23)18(24)20-8-9-21-19(25)16-7-4-10-27-16/h2-7,10,13H,8-9,11-12H2,1H3,(H,20,24)(H,21,25) |
InChI Key |
VPCLAIKHFIMMBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)NCCNC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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